3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole
Description
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an oxan-4-yl (tetrahydropyran-4-yl) group at position 3 and a trichloromethyl group at position 3. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal and agrochemical applications . For instance, the analog has a molecular weight of 202.64 g/mol, a formula of C₈H₁₁ClN₂O₂, and a purity ≥95% .
Structure
3D Structure
Properties
IUPAC Name |
3-(oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O2/c9-8(10,11)7-12-6(13-15-7)5-1-3-14-4-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNGAJLKRQBBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of oxan-4-yl hydrazine with trichloromethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or specific temperature controls to optimize yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often emphasize efficiency, cost-effectiveness, and safety, incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the trichloromethyl group, potentially converting it to a less chlorinated form.
Substitution: The oxadiazole ring can participate in substitution reactions, where the trichloromethyl group is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to induce apoptosis in cancer cells and inhibit tumor growth across various cancer types, including breast, prostate, and CNS cancers . A notable study highlighted the efficacy of specific oxadiazole derivatives against cancer cell lines with growth inhibition percentages exceeding 90% at low concentrations .
2. Antibacterial and Antifungal Properties
The antibacterial activity of oxadiazole derivatives is well-documented. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For example, one study reported minimum inhibitory concentrations (MICs) in the range of 5000 μg/mL against Citrobacter freundii and Haemophilus influenzae . Additionally, antifungal activity has been observed against various fungal pathogens, indicating their potential for treating infections where traditional therapies fail .
3. Anti-inflammatory and Analgesic Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. They have been shown to modulate inflammatory pathways and reduce pain in preclinical models, suggesting their utility in developing new analgesics .
Agricultural Applications
The potential of oxadiazoles extends into agriculture, where they are being explored as agrochemicals. Their ability to act as herbicides or fungicides could provide alternatives to existing chemical agents that are less environmentally friendly. Research indicates that certain oxadiazole derivatives possess herbicidal activity against common agricultural weeds, making them candidates for further development in sustainable farming practices .
Case Studies
Mechanism of Action
The mechanism by which 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trichloromethyl group may also play a role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes, which are critical for understanding its bioactivity and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 1,2,4-oxadiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Electron-Withdrawing Effects : The trichloromethyl group in the target compound likely increases ring stability compared to chloromethyl or tert-butyl groups, which are less electronegative .
- Biological Activity : Anthranilic diamide analogs with 1,2,4-oxadiazole rings exhibit potent insecticidal activity (e.g., LC₅₀ of 0.20 mg/L against Plutella xylostella), suggesting that electron-withdrawing substituents enhance agrochemical efficacy .
Pharmacological and Agrochemical Profiles
1,2,4-Oxadiazoles are renowned for diverse bioactivities:
- Anticancer and Antibacterial : Triazole-oxadiazole hybrids (e.g., 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole) show promise against gram-positive bacteria and cancer cells .
- Insecticidal : Anthranilic diamide derivatives with oxadiazole rings demonstrate high mortality rates in pests, attributed to bioisosteric replacement of amide bonds with oxadiazoles .
- Anti-inflammatory : 1,3,4-Oxadiazoles with dichlorophenyl and trimethoxyphenyl groups exhibit anti-inflammatory properties .
Crystallographic and Physicochemical Properties
- Crystal Packing: Oxadiazole derivatives like 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline form hydrogen-bonded networks stabilizing the structure .
- Solubility: Bulky substituents (e.g., tert-butyl) reduce solubility, while polar groups (e.g., trichloromethyl) may enhance it in nonpolar solvents .
Biological Activity
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential and mechanisms of action.
- Molecular Formula : CHClNO
- Molecular Weight : 271.53 g/mol
- CAS Number : 2230799-75-2
Biological Activities
- Antimicrobial Activity
- Antitumor Activity
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| 1 | MCF-7 | 0.2757 |
| 2 | A549 | 0.4178 |
| 3 | HT-29 | 0.010 |
- Antiviral Activity
- Anti-inflammatory and Analgesic Effects
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Histone Deacetylase Inhibition : Some oxadiazole derivatives have been identified as selective inhibitors of histone deacetylase (HDAC), which plays a crucial role in cancer progression and inflammation .
- Apoptosis Induction : Compounds have shown the ability to induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various oxadiazole derivatives against different cell lines using the MTT assay. The results indicated that specific compounds exhibited high cytotoxicity with IC values significantly lower than standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another study, a series of oxadiazole derivatives were synthesized and tested against pathogenic bacteria. The results demonstrated that certain modifications on the oxadiazole ring enhanced antibacterial activity compared to unmodified compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole, and how is its purity validated?
- Synthesis : Utilize nucleophilic substitution reactions, such as reacting trichloromethyl precursors with oxan-4-yl-substituted intermediates under anhydrous conditions (e.g., acetonitrile with potassium carbonate) . Bromination followed by dehydrohalogenation (e.g., using NaNH₂ in liquid ammonia at -70°C) can introduce acetylenic substituents .
- Characterization : Confirm structure via ¹H/¹³C NMR, HRMS, and FTIR. For purity, employ flash column chromatography (SiO₂, hexane:ethyl acetate gradients) and validate with SFC (Supercritical Fluid Chromatography) for enantiomeric excess .
Q. What initial biological screening assays are recommended for this compound?
- Cell-based assays : Test cytotoxicity using leukemia (e.g., IC₅₀ in T47D cells) or colorectal cancer cell lines, with flow cytometry to assess apoptosis (e.g., G₁ phase arrest) .
- Enzyme inhibition : Use recombinant human enzymes (e.g., Sirt2 with α-tubulin-acetylLys40 peptide substrates) to measure inhibitory activity .
Q. Which substituents are critical for modulating bioactivity in 1,2,4-oxadiazoles?
- The 3rd position often requires aromatic/heteroaromatic groups (e.g., para-substituted phenyl) for target binding, while the 5th position benefits from electrophilic groups (e.g., trichloromethyl) or cyclic amines (e.g., piperidine) to enhance potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize enzyme inhibition?
- Substituent screening : Test halogenated aryl groups (e.g., 3,4-dichlorophenyl) at the 3rd position and alkyl/benzyl chains at the 5th position. Compare IC₅₀ values across analogs (e.g., Sirt2 IC₅₀ = 1.5 µM for compound 21b vs. 10 µM for 21a) .
- Mechanistic insights : Use photoaffinity labeling (e.g., with TIP47-binding probes) to identify molecular targets and validate via competitive binding assays .
Q. What computational strategies predict electronic properties and bioactivity?
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential maps and electron localization functions, identifying reactive sites for nucleophilic attack .
- Molecular modeling : Perform CoMFA (Comparative Molecular Field Analysis) to correlate steric/electronic features with insecticidal or anticancer activity .
Q. How are reactive intermediates stabilized during synthesis?
- Superacid conditions : Employ CF₃SO₃H (triflic acid) to stabilize carbocation intermediates during electrophilic substitutions (e.g., hydrogenarylation of acetylenic bonds) .
- Low-temperature dehalogenation : Use NaNH₂ in liquid ammonia (-70°C) to minimize side reactions during di-dehydrobromination .
Q. How can data contradictions in SAR be resolved?
- Orthogonal assays : Validate bioactivity discrepancies (e.g., cell line-specific toxicity) using kinase profiling or transcriptomics.
- Purity verification : Re-characterize compounds with conflicting data via X-ray diffraction (e.g., anthranilic diamide derivatives ) or HPLC-MS to rule out impurities .
Safety and Methodological Considerations
Q. What safety protocols are essential for handling trichloromethyl-substituted oxadiazoles?
- Use PPE (gloves, goggles) and work in a fume hood due to toxicity via inhalation/skin contact . Avoid aqueous reactions without anhydrous conditions to prevent HCl release .
Q. How are reaction mechanisms confirmed for novel transformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
